2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

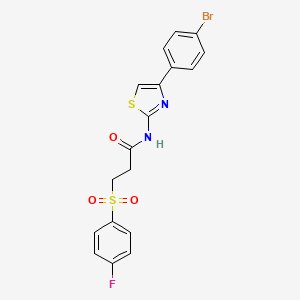

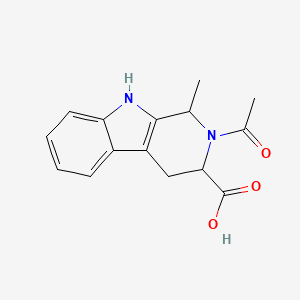

“2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H13NO3 . It is also known by its CAS Number: 956611-69-1 .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid” consists of a propanoic acid backbone with an amino group and a 2-hydroxy-5-methylphenyl group attached .Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

Synthesis Processes : This compound, related to Glufosinate, has been synthesized through hydroformylation–amidocarbonylation of specific phosphinate precursors (Sakakura, Huang, & Tanaka, 1991). Another synthesis method involved copper(I) catalyzed N-arylation as a key step (Reynolds & Hermitage, 2001).

Catalytic Asymmetric Synthesis : It has been used as a building block in the biosynthesis of tetrahydroisoquinoline alkaloids, with a developed synthetic route utilizing chiral phase transfer alkylation (Tanifuji et al., 2016).

Chemical Modifications : Derivatives of this acid containing various moieties have been synthesized and demonstrated antimicrobial activities against specific bacterial and fungal strains (Mickevičienė et al., 2015).

Pharmacological and Biological Applications

Antimicrobial Activities : N-Substituted derivatives exhibited significant antimicrobial and antifungal properties against specific pathogens (Mickevičienė et al., 2015).

Pharmacokinetic Studies : Studies on racemic drugs like Alminoprofen, related to 2-amino-3-arylpropanoic acids, have revealed major urinary metabolites and their stereochemical characterizations, which are crucial for understanding drug metabolism (Baba et al., 2018).

Intrinsic Degradation Kinetics : Investigations into the intrinsic degradation kinetics of diastereomers of certain glucuronides derived from racemic amino acids have provided insights into their stability under physiological conditions (Baba et al., 2018).

Miscellaneous Applications

Material Sciences : This compound has been utilized in modifying radiation-induced hydrogels for potentially enhanced thermal stability and biological activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Analytical Chemistry : In countercurrent chromatography studies, derivatives of this acid have been enantioseparated, contributing to analytical methods in chemistry (Jin et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-amino-2-(2-hydroxy-5-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-3-4-8(12)7(5-6)10(2,11)9(13)14/h3-5,12H,11H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFLEXUNTGIBFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(2-hydroxy-5-methylphenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)

![6-((3-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411374.png)

![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)